molecular formula C8H9O5Sb B14474693 (4-Methoxycarbonylphenyl)stibonic acid CAS No. 65275-98-1

(4-Methoxycarbonylphenyl)stibonic acid

Cat. No.: B14474693
CAS No.: 65275-98-1
M. Wt: 306.91 g/mol
InChI Key: DEIYWSNATMEEIA-UHFFFAOYSA-L
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Description

(4-Methoxycarbonylphenyl)stibonic acid is an organometallic compound that contains both organic and antimony components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxycarbonylphenyl)stibonic acid typically involves the reaction of 4-methoxycarbonylphenylboronic acid with antimony reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonylphenyl)stibonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of (4-Methoxycarbonylphenyl)stibonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s antimony component can also interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxycarbonylphenyl)stibonic acid is unique due to the presence of antimony, which imparts distinct chemical and biological properties compared to its boron-containing analogs. This uniqueness makes it valuable for specific applications where antimony’s reactivity and interactions are advantageous .

Properties

CAS No.

65275-98-1

Molecular Formula

C8H9O5Sb

Molecular Weight

306.91 g/mol

IUPAC Name

(4-methoxycarbonylphenyl)stibonic acid

InChI

InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2

InChI Key

DEIYWSNATMEEIA-UHFFFAOYSA-L

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[Sb](=O)(O)O

Origin of Product

United States

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